N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a triazole ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. The key steps include:
Formation of the Benzodioxole Intermediate: This involves the chlorination of a benzodioxole precursor under controlled conditions.
Synthesis of the Triazole Intermediate: This step involves the reaction of a phenyl-substituted triazole with a methylsulfanyl group.
Condensation Reaction: The final step is the condensation of the benzodioxole and triazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE shares similarities with other benzodioxole and triazole derivatives.
Chlorinated Phenyl Compounds: Compounds such as chlorobenzene and chlorophenol.
Triazole Derivatives: Compounds like 1,2,4-triazole and its substituted derivatives.
Uniqueness
The uniqueness of N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C17H13ClN4O2S |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
(E)-1-(6-chloro-1,3-benzodioxol-5-yl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C17H13ClN4O2S/c1-25-17-21-20-16(11-5-3-2-4-6-11)22(17)19-9-12-7-14-15(8-13(12)18)24-10-23-14/h2-9H,10H2,1H3/b19-9+ |
InChI Key |
WBKFBDBVXRDNSJ-DJKKODMXSA-N |
Isomeric SMILES |
CSC1=NN=C(N1/N=C/C2=CC3=C(C=C2Cl)OCO3)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=NN=C(N1N=CC2=CC3=C(C=C2Cl)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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